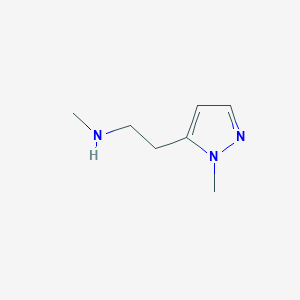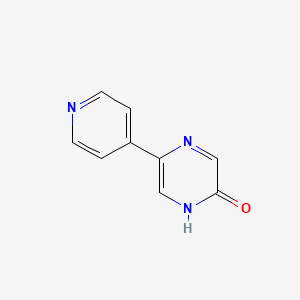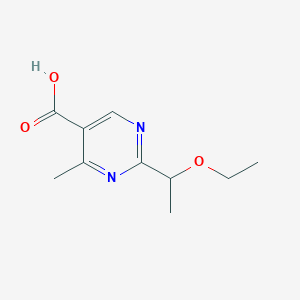
2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexylmethoxy group attached to an ethanesulfonyl chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclohexylmethanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Cyclohexylmethanol+Ethanesulfonyl chloride→2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: Formation of ethanesulfonic acid.
Reduction: Formation of sulfonamides.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines and alcohols, by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclohexylmethoxy group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclohexylmethoxy group.
Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a para-methyl group.
Uniqueness: 2-(Cyclohexylmethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the cyclohexylmethoxy group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C9H17ClO3S |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
2-(cyclohexylmethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h9H,1-8H2 |
Clave InChI |
QYDHVGBYJITNRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


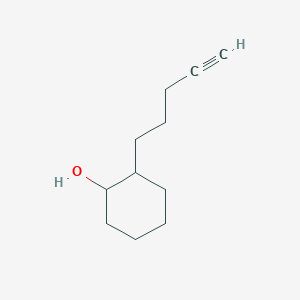
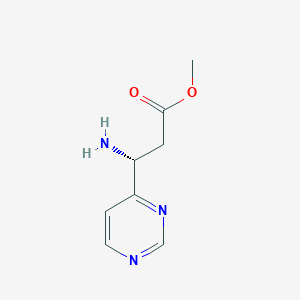
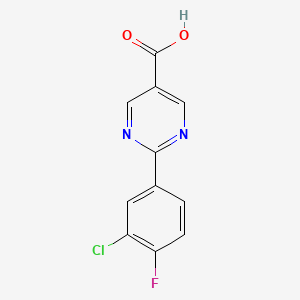
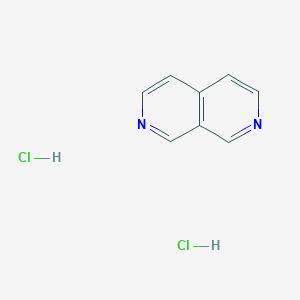
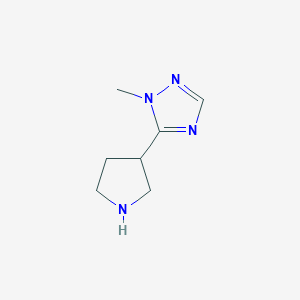
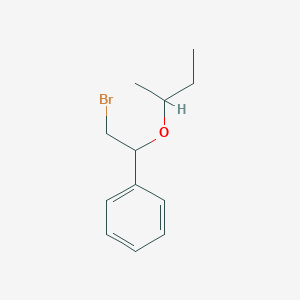
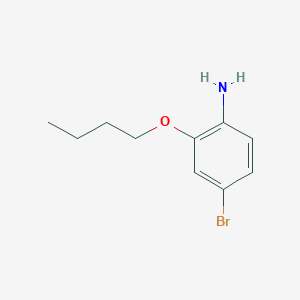
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)

